molecular formula C16H19NO4S B5918172 N-benzyl-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide

N-benzyl-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide

Cat. No.: B5918172
M. Wt: 321.4 g/mol
InChI Key: SREBLRNRGKFFJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide typically involves the following steps:

    Starting Materials: Benzylamine, 2-chloroethanol, and 4-methoxybenzenesulfonyl chloride.

    Reaction Steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The sulfonamide moiety can be reduced under specific conditions.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-benzyl-N-(2-oxoethyl)-4-methoxybenzenesulfonamide.

    Reduction: Formation of N-benzyl-N-(2-hydroxyethyl)-4-methoxybenzenesulfinate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-benzyl-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive sulfonamides.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide moiety can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the activity of enzymes involved in folate synthesis. This inhibition can disrupt essential cellular processes in microorganisms, leading to their growth inhibition or death.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide
  • N-benzyl-N-(2-hydroxyethyl)-4-chlorobenzenesulfonamide
  • N-benzyl-N-(2-hydroxyethyl)-4-nitrobenzenesulfonamide

Uniqueness

N-benzyl-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide is unique due to the presence of the methoxy group on the benzene ring, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes and interact with molecular targets.

Properties

IUPAC Name

N-benzyl-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4S/c1-21-15-7-9-16(10-8-15)22(19,20)17(11-12-18)13-14-5-3-2-4-6-14/h2-10,18H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SREBLRNRGKFFJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CCO)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Part A: To a solution of 10.04 g (43 mmol) of N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide from Example 1 in 85 mL of anhydrous DMF, was added 17.8 g (128 mmol) of powdered potassium carbonate and then 8.2 g (48 mmol) of benzyl bromide. After 24 hours, ethyl acetate and water was added, the organic layer separated and washed 3×s with brine, dried with sodium sulfate, filtered and stripped to afford 14.3 g of crude product. This was recrystallized from tert-butylmethyl ether/hexane to afford 9.0 g of the desired N-(hydroxyethyl)-N-(phenylmethyl)-4-methoxybenzenesulfonamide.
Quantity
10.04 g
Type
reactant
Reaction Step One
Quantity
17.8 g
Type
reactant
Reaction Step One
Name
Quantity
85 mL
Type
solvent
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.